REACTION_CXSMILES
|
[Br:1]Br.[NH2:3][C:4]1[C:9]([CH2:10][OH:11])=[CH:8][CH:7]=[CH:6][N:5]=1>C(O)(=O)C>[NH2:3][C:4]1[C:9]([CH2:10][OH:11])=[CH:8][C:7]([Br:1])=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred for an extra hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
After concentration to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 1M Na2CO3 (750 mL) and ethyl acetate (500 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted one more time with ethyl acetate (500 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with a saturated solution of sodium chloride (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
WASH
|
Details
|
After trituration of the residue in DCM/heptane and extra washing with DCM the title product
|
Type
|
CUSTOM
|
Details
|
was obtained as a light yellow solid (30.0 g, 70%, py 97.3%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C=C1CO)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |